

BR-cpd7: A Technical Guide to a Selective FGFR1/2 PROTAC Degradator

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Compound of Interest

Compound Name: *BR-cpd7*

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This document provides a comprehensive technical overview of **BR-cpd7**, a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2). The information presented herein is compiled from publicly available research, offering a detailed look at its chemical structure, biological properties, and the experimental protocols used for its characterization.

Chemical Structure and Properties

BR-cpd7 is a bifunctional molecule engineered to selectively induce the degradation of FGFR1 and FGFR2 proteins.^{[1][2][3]} As a PROTAC, its structure consists of three key components: a ligand that binds to the target proteins (FGFR1/2), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting these two moieties.^[4]

The FGFR1/2-binding component is derived from the potent pan-FGFR inhibitor BGJ398.^[4] The E3 ligase-recruiting ligand is based on pomalidomide, which engages the CRBN E3 ligase.^[4] These two elements are joined by a rigid piperidine-containing linker.^[4]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C44H48Cl2N11O8+	[4]
High-Resolution Mass Spectrometry (HRMS) (ESI)	Calculated: 928.2986 [M+H] ⁺ , Found: 928.2990 [M+H] ⁺	[4]

Synthesis

The synthesis of **BR-cpd7** is described as a three-step process.[4] The key reagents and conditions are outlined below:

Step	Reagents and Conditions
i	2 (CAS: 79099-07-3), acetic acid, sodium cyanoborohydride, MeOH, 25°C, 1 hour
ii	Trifluoroacetic acid, DCM, 25°C, 1 hour
iii	5,1-methylimidazole, N-(chloro(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate(V), N,N-dimethylformamide (DMF), 25°C, 16 hours

Details for the synthesis of **BR-cpd7** are available as Supplementary Methods in the cited primary research publication.[4]

Biological Activity and Mechanism of Action

BR-cpd7 functions by inducing the proteasomal degradation of FGFR1 and FGFR2.[4] This mechanism of action is distinct from traditional small-molecule inhibitors that only block the kinase activity of the receptor. By removing the entire protein, **BR-cpd7** can potentially overcome resistance mechanisms associated with kinase inhibition.

In Vitro Activity

BR-cpd7 demonstrates potent and selective degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways and suppression of tumor cell growth.

Quantitative Biological Data

Parameter	Cell Line(s)	Value	Reference
Half-maximal Degradation Concentration (DC50) for FGFR1/2	Not specified	~10 nmol/L	[1][2][3][5][6]
Half-maximal Inhibitory Concentration (IC50)	FGFR1/2-dependent tumor cells	5 to 150 nmol/L	[4]

- **BR-cpd7** shows minimal antiproliferative activity in cancer cells that do not have FGFR aberrations, highlighting its selectivity.[4][5][6][7][8]
- The antiproliferative effects of **BR-cpd7** are comparable to the FGFR inhibitor BGJ398.[4]

Signaling Pathway Inhibition

Ligand-induced activation of FGFR leads to the phosphorylation of FGFR substrate 2 (FRS2), which in turn activates the MAPK-ERK and PI3K-AKT signaling cascades.[4][8] **BR-cpd7** effectively inhibits this signaling pathway by degrading FGFR1/2.[4][5][7] Treatment of DMS114 cells with **BR-cpd7** resulted in a significant decrease in the levels of phosphorylated FRS2, AKT, and ERK.[4][5]

FGFR1/2 signaling pathway and the mechanism of action of **BR-cpd7**.

In Vivo Antitumor Activity

In a DMS114 xenograft model, **BR-cpd7** administered at a well-tolerated dose of 10 mg/kg demonstrated robust antitumor effects.[5] This was accompanied by the complete depletion of FGFR1 in the tumor tissue.[4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **BR-cpd7**.

Cell Proliferation Assay

- Method: CellTiter-Glo Luminescent Cell Viability Assay.
- Procedure: Cancer cell lines with deregulated FGFR1/2 were treated with varying concentrations of **BR-cpd7** for 5 days. Cell proliferation was assessed by measuring the ATP content, which correlates with the number of viable cells.
- Replicates: 3.[\[4\]](#)

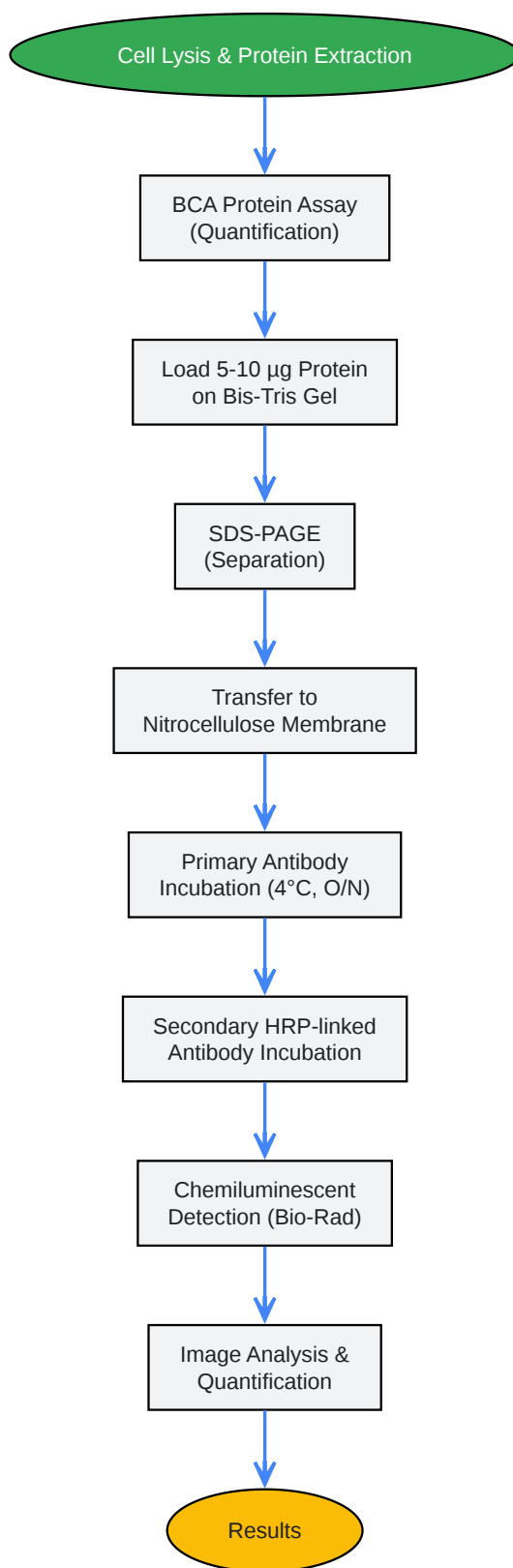
Cell Cycle Analysis

- Method: Flow Cytometry.
- Procedure: DMS114 cells were treated with 100 nmol/L of **BR-cpd7** for 48 hours. Cells were then harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
- Replicates: 3.[\[4\]](#)

Immunoblotting (Western Blot)

- Protein Extraction and Quantification: Cells were lysed, and the protein concentration in the supernatant was determined using a Pierce BCA Protein Assay.
- Electrophoresis and Transfer: 5 to 10 µg of protein was loaded onto a 4% to 12% Bis-Tris gel, separated by SDS-PAGE, and transferred to a nitrocellulose membrane.
- Antibody Incubation: Membranes were probed with primary antibodies overnight at 4°C, followed by incubation with HRP-linked secondary antibodies.
- Detection: Immunoblots were visualized using a Bio-Rad ChemiDoc imaging instrument.
- Antibodies Used:
 - From Cell Signaling Technologies: anti-rabbit IgG, HRP-linked antibody, Ubiquitin, FLAG, p-AKT, AKT, p-ERK, ERK.

- From Abcam: FGFR1, FGFR2, FGFR3, GAPDH.
- From Affinity: P-FRS2.
- Quantification: Signal intensity was quantified using Image Lab software, with GAPDH serving as a loading control.[\[4\]](#)



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Generalized workflow for immunoblotting experiments.

Cycloheximide (CHX) Chase Assay

- Purpose: To confirm that **BR-cpd7** induces post-translational degradation of the target protein rather than inhibiting its synthesis.
- Procedure: DMS114 cells were pre-treated with the protein synthesis inhibitor cycloheximide (100 µg/mL) for 2 hours. Subsequently, cells were treated with either a vehicle (DMSO) or 100 nmol/L **BR-cpd7** for various time points (0.5 to 16 hours). Cell lysates were then analyzed by immunoblotting to determine the rate of FGFR1 degradation.[4]

TMT-Based Quantitative Proteomics

- Method: Tandem Mass Tag (TMT)-based quantitative liquid chromatography-mass spectrometry (LC/MS-MS).
- Procedure: DMS114 cells were treated with DMSO or 100 nmol/L **BR-cpd7** for 24 hours. Cells were harvested, lysed, and approximately 200 µg of total protein from each sample was digested using a filter-aided sample preparation protocol. The resulting peptides were labeled with TMT reagents, pooled, and analyzed by LC/MS-MS to identify and quantify changes in the proteome.[4]

Conclusion

BR-cpd7 is a selective and potent PROTAC degrader of FGFR1/2 with demonstrated anti-tumor activity in preclinical models. Its mechanism of inducing protein degradation offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug development.

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